2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride
Overview
Description
2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN . It is a solid substance and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride consists of a two-ring system with one chlorine and one fluorine atom attached to the phenyl ring . The molecular weight of the compound is 210.07 g/mol .Physical And Chemical Properties Analysis
2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride is a solid substance . It has a molecular weight of 210.07 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Multifunctional Biocide and Corrosion Inhibition
2-(Decylthio)ethanamine hydrochloride, a structurally similar compound, serves as a multifunctional biocide effective against bacteria, fungi, and algae in cooling water systems. Its additional role in biofilm and corrosion inhibition highlights its versatility in both laboratory and field settings (Walter & Cooke, 1997).
Histamine H1-Agonistic Activity
Research on 2-phenylhistamines, which share a similar structural motif, indicates that certain substitutions on the phenyl ring, including halogenation, significantly enhance histamine H1-agonistic activity. This is particularly evident in compounds like 2-[2-(3-Fluorophenyl)-4-imidazolyl]ethanamine, which has demonstrated notable potency and selectivity as an H1-agonist (Zingel, Elz, & Schunack, 1990).
Selective Optical Detection of Mercury
A novel compound based on 2-[3-(2-aminoethylthio)propylthio]ethanamine, linked to 7-nitrobenzo-2-oxa-1,3-diazolyl moieties, has been developed for the selective detection of Hg2+. Its ability to indicate Hg2+ binding via fluorescence quenching and chromogenic changes is significant for environmental monitoring (Wanichacheva et al., 2009).
Antiamoebic Activity
Chalcones bearing an N-substituted ethanamine tail, synthesized via a reaction involving 2-chloro N-substituted ethanamine hydrochloride, have shown promising antiamoebic activity. This indicates potential applications in treating infections caused by Entamoeba histolytica (Zaidi et al., 2015).
Safety And Hazards
This compound is not intended for human or veterinary use and is for research use only. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and protective equipment should be worn when handling this chemical . In case of contact, immediate medical attention is required .
properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-7-2-1-6(3-4-11)5-8(7)10;/h1-2,5H,3-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWZVNGYSIRRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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